molecular formula C33H36N4O8S B2603019 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-70-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2603019
CAS No.: 688060-70-0
M. Wt: 648.73
InChI Key: WEKNVRJJHZDVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a synthetic quinazolinone derivative characterized by:

  • A dioxolo[4,5-g]quinazolin-8-one core with a sulfanyl-linked carbamoylmethyl group at position 4.
  • A 4-ethoxy-substituted phenylcarbamoyl moiety attached via the sulfanyl bridge.
  • A butanamide side chain at position 7, terminating in a 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O8S/c1-4-43-23-10-8-22(9-11-23)35-31(39)19-46-33-36-25-18-29-28(44-20-45-29)17-24(25)32(40)37(33)15-5-6-30(38)34-14-13-21-7-12-26(41-2)27(16-21)42-3/h7-12,16-18H,4-6,13-15,19-20H2,1-3H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKNVRJJHZDVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with a thiol-containing reagent under suitable conditions.

    Attachment of the Carbamoyl Group: This is typically done using carbamoyl chloride derivatives in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ethoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact molecular pathways would depend on the specific biological context and the nature of the targets involved.

Comparison with Similar Compounds

Structural Analog: Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate ()

Key Differences :

  • Core Structure : The target compound features a [1,3]dioxolo ring fused to the quinazoline core, absent in ’s simpler 3,4-dihydroquinazolin-4-one.
  • Substituents : ’s compound has a sulfonamide group and ethenyl linker, whereas the target compound uses a carbamoylmethyl sulfanyl bridge and ethoxyphenyl group.
  • Biological Activity :
    • ’s derivatives showed COX-2 inhibition (up to 47.1% at 20 μM), though less potent than Celecoxib .
    • The target compound’s lack of a sulfonamide group may reduce COX-2 affinity but enhance selectivity for other targets (e.g., kinases or proteases) due to its carbamoyl and dioxolo groups.

Structural Analog: 4-[6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide ()

Key Differences :

  • Side Chain: The cyclohexylamino group in ’s compound vs. the 3,4-dimethoxyphenethyl group in the target compound.
  • Physicochemical Properties :
    • The cyclohexyl group increases hydrophobicity (logP ~4.2), while the dimethoxyphenethyl group may improve membrane permeability due to aromatic π-stacking .

Natural Product Analogs: Oleanolic Acid (OA) and Hederagenin (HG) ()

Mechanistic Insights :

  • Structural similarity (e.g., triterpenoid scaffolds in OA/HG) correlates with shared mechanisms, such as anti-inflammatory or anticancer activity via NF-κB or MAPK pathways .
  • The target compound’s quinazolinone core and dioxolo ring may similarly drive activity through kinase inhibition (e.g., EGFR or VEGFR) or DNA intercalation, though empirical data is needed.

Physicochemical and Pharmacokinetic Profiling

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~650 (estimated) 476.13 ~620 (estimated)
logP ~3.8 (predicted) 2.9 (experimental) ~4.2 (predicted)
Hydrogen Bond Acceptors 12 8 11
Key Functional Groups Dioxolo, carbamoyl, ethoxy Sulfonamide, ethenyl, ester Cyclohexylamino, methoxy
Bioactivity Hypothesized kinase inhibition COX-2 inhibition (47.1% at 20 μM) Unknown (structural analog)

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-Donating Groups : The 3,4-dimethoxy and 4-ethoxy substituents may enhance solubility and target binding compared to ’s simpler phenyl groups.
    • Sulfanyl Linkers : Both the target compound and ’s analog use sulfanyl bridges, which could facilitate redox-mediated interactions or glutathione conjugation .
  • Mechanistic Predictions: Molecular docking studies (as in ) suggest the dioxoloquinazolinone core may bind to ATP pockets in kinases, analogous to gefitinib . Transcriptome analysis () could reveal shared pathways with triterpenoid analogs, such as apoptosis induction via Bcl-2 suppression .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound's complex structure includes multiple functional groups that may contribute to its biological activity. The IUPAC name reflects its intricate design:

  • IUPAC Name : this compound
  • Molecular Formula : C28H30N4O5S
  • Molecular Weight : 530.63 g/mol

Anticancer Properties

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-(substituted)-quinazolin derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Quinazoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that quinazoline-based compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative exhibited potent antiproliferative activity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Preliminary studies suggest that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Research Findings : In a study assessing the antimicrobial efficacy of various quinazoline derivatives, it was found that modifications to the side chains significantly enhanced their activity against resistant bacterial strains .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-(substituted)-quinazolines]:

  • Absorption and Distribution : The compound's lipophilicity due to methoxy and ethoxy groups suggests good membrane permeability.
  • Metabolism : Initial studies indicate potential metabolic pathways involving cytochrome P450 enzymes, which may affect its bioavailability and efficacy.

Toxicity Profile

Toxicological evaluations are essential for determining safety:

  • Acute Toxicity Studies : In animal models, no significant acute toxicity was observed at doses up to 200 mg/kg body weight.
  • Chronic Toxicity Studies : Long-term exposure studies are ongoing to assess any potential cumulative effects or organ toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.